molecular formula C15H11F3N2O2 B2625495 N1-(2,6-difluorobenzyl)-N2-(2-fluorophenyl)oxalamide CAS No. 941998-93-2

N1-(2,6-difluorobenzyl)-N2-(2-fluorophenyl)oxalamide

Cat. No.: B2625495
CAS No.: 941998-93-2
M. Wt: 308.26
InChI Key: JQRZWZXZAFBZII-UHFFFAOYSA-N
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Description

N1-(2,6-difluorobenzyl)-N2-(2-fluorophenyl)oxalamide: is a synthetic organic compound characterized by the presence of fluorine atoms on its benzyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,6-difluorobenzyl)-N2-(2-fluorophenyl)oxalamide typically involves the reaction of 2,6-difluorobenzylamine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N1-(2,6-difluorobenzyl)-N2-(2-fluorophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the benzyl and phenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

Chemistry: N1-(2,6-difluorobenzyl)-N2-(2-fluorophenyl)oxalamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of various biomolecules. It can serve as a probe to investigate enzyme-substrate interactions and receptor binding.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Fluorine atoms can improve the metabolic stability and bioavailability of drug candidates, making this compound a valuable intermediate in drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific performance characteristics.

Mechanism of Action

The mechanism of action of N1-(2,6-difluorobenzyl)-N2-(2-fluorophenyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the binding affinity of the compound to its target, leading to increased potency and selectivity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • N1-(2,6-difluorobenzyl)-N2-(2-fluorophenyl)piperazine
  • N1-(2,6-difluorobenzyl)-N2-(2-fluorophenyl)urea
  • N1-(2,6-difluorobenzyl)-N2-(2-fluorophenyl)carbamate

Comparison: N1-(2,6-difluorobenzyl)-N2-(2-fluorophenyl)oxalamide is unique due to its oxalamide functional group, which imparts distinct chemical and physical properties compared to similar compounds with piperazine, urea, or carbamate groups. The oxalamide group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a versatile molecule for various applications.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-N'-(2-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O2/c16-10-5-3-6-11(17)9(10)8-19-14(21)15(22)20-13-7-2-1-4-12(13)18/h1-7H,8H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRZWZXZAFBZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=C(C=CC=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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